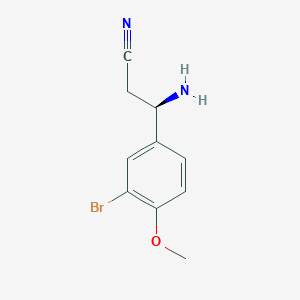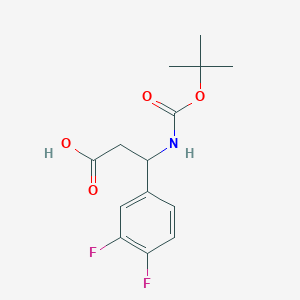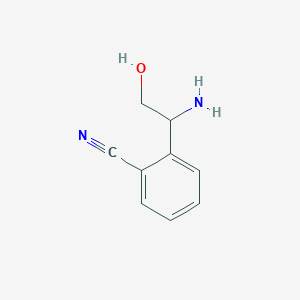![molecular formula C11H10F3N3O2 B13046723 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The compound consists of a benzofuro[3,2-D]pyrimidine core with an amino group at position 2 and a trifluoromethyl group at position 8. This structure imparts distinct chemical and biological properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-4-(trifluoromethyl)phenol with suitable reagents can lead to the formation of the desired benzofuro[3,2-D]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(trifluoromethyl)phenol: A precursor in the synthesis of the target compound.
Benzofuro[3,2-D]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The presence of both an amino group and a trifluoromethyl group in 2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Propiedades
Fórmula molecular |
C11H10F3N3O2 |
|---|---|
Peso molecular |
273.21 g/mol |
Nombre IUPAC |
2-amino-8-(trifluoromethyl)-6,7,8,9-tetrahydro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H10F3N3O2/c12-11(13,14)4-1-2-6-5(3-4)7-8(19-6)9(18)17-10(15)16-7/h4H,1-3H2,(H3,15,16,17,18) |
Clave InChI |
QRRVSKGTMSFSRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1C(F)(F)F)C3=C(O2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)



![Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13046706.png)




![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
![tert-Butyl(1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13046741.png)
